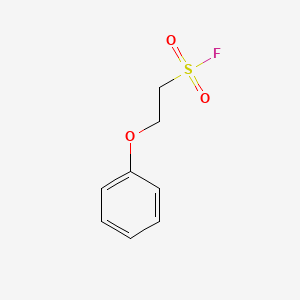

2-Phenoxyethane-1-sulfonylfluoride

CAS No.:

Cat. No.: VC18123577

Molecular Formula: C8H9FO3S

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FO3S |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-phenoxyethanesulfonyl fluoride |

| Standard InChI | InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |

| Standard InChI Key | YKXVMKPZLNUGBL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCCS(=O)(=O)F |

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Phenoxyethane-1-sulfonylfluoride is defined by the SMILES notation FS(=O)(=O)CCOc1ccccc1, reflecting its sulfonyl fluoride moiety and phenoxyethyl chain. Key properties include:

The sulfonyl fluoride group confers electrophilic reactivity, enabling participation in sulfur-fluoride exchange (SuFEx) click reactions, a cornerstone of modular synthesis .

Synthesis Methods

Mechanochemical Approaches

A solvent-free mechanochemical method using potassium bifluoride (KHF₂) and acetic acid (AcOH) has been developed for related sulfonyl fluorides. This approach avoids toxic reagents like SO₂F₂ and achieves yields >90% with minimal byproducts (NaCl/KCl) . For 2-phenoxyethane-1-sulfonylfluoride, analogous routes may involve:

-

Thiol/Disulfide Conversion: Reacting 2-phenoxyethanethiol with SHC5® and KF under mild conditions .

-

Sulfonic Acid Fluorination: Deoxyfluorination of 2-phenoxyethanesulfonic acid using Xtalfluor-E® .

Comparative Synthesis Routes

Reactivity and Applications

SuFEx Click Chemistry

Sulfonyl fluorides are pivotal in SuFEx reactions due to their stability and selective reactivity with nucleophiles (e.g., amines, phenols). For 2-phenoxyethane-1-sulfonylfluoride, potential applications include:

-

Bioconjugation: Labeling proteins or polymers via stable sulfonate linkages .

-

Pharmaceutical Intermediates: Serving as a building block for kinase inhibitors or antiviral agents .

Industrial Relevance

The compound’s synthesis aligns with TOPPAN Inc.’s green procurement guidelines, which restrict hazardous substances (e.g., PFOS, PFOA) and emphasize sustainable practices . Its low environmental impact (LC₅₀ >100 mg/L in aquatic organisms) further supports industrial adoption .

Future Directions

-

Green Synthesis Optimization: Scaling mechanochemical methods for industrial production .

-

Biological Activity Screening: Evaluating antimicrobial or anticancer properties in drug discovery .

-

Material Science Integration: Developing sulfonyl fluoride-functionalized polymers for coatings or adhesives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume